Cas no 61323-17-9 (2-Bromo-1,8-naphthyridine)

2-Bromo-1,8-naphthyridine is a halogenated heterocyclic compound featuring a naphthyridine core with a bromine substituent at the 2-position. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex nitrogen-containing frameworks. Its reactivity enables selective functionalization, facilitating applications in pharmaceuticals, agrochemicals, and materials science. The bromine atom offers a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enhancing its utility in medicinal chemistry and catalyst design. The compound’s stability and well-defined reactivity profile ensure consistent performance in multi-step syntheses. It is commonly employed in the development of bioactive molecules and optoelectronic materials.
2-Bromo-1,8-naphthyridine structure
2-Bromo-1,8-naphthyridine structure
Product Name:2-Bromo-1,8-naphthyridine
CAS No:61323-17-9
MF:C8H5BrN2
MW:209.042700529099
MDL:MFCD00234385
CID:57672
PubChem ID:4738223
Update Time:2025-10-31

2-Bromo-1,8-naphthyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1,8-naphthyridine
    • 1,8-Naphthyridine,2-bromo-
    • 1,8-Naphthyridine,2-bromo
    • 2-Brom-1,8-naphthyridin
    • 2-bromo-[1.8]naphthyridine
    • 2-bromopyridino[2,3-b]pyridine
    • SY262277
    • A8506
    • bromonaphthyridine
    • 61323-17-9
    • BCMGOTDNNMLUBS-UHFFFAOYSA-N
    • AKOS002665715
    • AS-58561
    • MFCD00234385
    • DTXSID80406187
    • FT-0646388
    • 1,8-NAPHTHYRIDINE, 2-BROMO-
    • EN300-155643
    • SCHEMBL899624
    • AB05221
    • CS-0235353
    • F1957-0122
    • W18658
    • AC-907/25004752
    • STL307597
    • 2-bromo[1,8]naphthyridine
    • MDL: MFCD00234385
    • Inchi: 1S/C8H5BrN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H
    • InChI Key: BCMGOTDNNMLUBS-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C2C=CC=NC2=N1

Computed Properties

  • Exact Mass: 207.96400
  • Monoisotopic Mass: 207.964
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.8A^2
  • XLogP3: 2.5

Experimental Properties

  • Density: 1.656
  • Melting Point: 152-153 ºC
  • Boiling Point: 307 ºC
  • Flash Point: 140 ºC
  • Refractive Index: 1.685
  • PSA: 25.78000
  • LogP: 2.39230

2-Bromo-1,8-naphthyridine Security Information

2-Bromo-1,8-naphthyridine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Bromo-1,8-naphthyridine Suppliers

Amadis Chemical Company Limited
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(CAS:61323-17-9)2-Bromo-1,8-naphthyridine
Order Number:A8506
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:31
Price ($):211.0/737.0
Email:sales@amadischem.com

Additional information on 2-Bromo-1,8-naphthyridine

Professional Introduction to 2-Bromo-1,8-naphthyridine (CAS No. 61323-17-9)

2-Bromo-1,8-naphthyridine, with the chemical formula C₈H₅BrN₂, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the naphthyridine class, a structural motif characterized by a fused bicyclic system containing nitrogen atoms. The presence of a bromine substituent at the 2-position enhances its utility as a versatile intermediate in synthetic chemistry, particularly in the development of biologically active molecules.

The chemical structure of 2-Bromo-1,8-naphthyridine consists of two fused pyridine rings connected by a nitrogen atom at the 1-position and another nitrogen atom at the 8-position. The bromine atom, located at the 2-position, serves as a reactive handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex molecular architectures, making 2-Bromo-1,8-naphthyridine a valuable building block for drug discovery initiatives.

In recent years, 2-Bromo-1,8-naphthyridine has been extensively explored in the synthesis of small-molecule inhibitors targeting various therapeutic pathways. One notable area of research involves its application in developing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The naphthyridine scaffold is known for its ability to interact with protein targets due to its planar and aromatic nature, while the bromine substituent allows for precise structural modifications to optimize binding affinity and selectivity.

Recent studies have highlighted the utility of 2-Bromo-1,8-naphthyridine in designing molecules with antiviral properties. Researchers have leveraged its structural features to develop inhibitors that disrupt viral replication mechanisms. For instance, derivatives of this compound have shown promise in targeting enzymes essential for viral polymerase activity. The bromine atom facilitates further derivatization, enabling the creation of libraries of compounds that can be screened for potent antiviral effects.

The pharmaceutical industry has also utilized 2-Bromo-1,8-naphthyridine as a precursor in the synthesis of central nervous system (CNS) drugs. Its ability to cross the blood-brain barrier makes it an attractive scaffold for developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. By incorporating additional functional groups into the molecule, researchers can modulate its pharmacokinetic properties and enhance its therapeutic efficacy.

From a synthetic chemistry perspective, 2-Bromo-1,8-naphthyridine offers unique opportunities for exploring novel reaction pathways and methodologies. Its brominated nature allows chemists to employ transition-metal-catalyzed reactions that would be otherwise inaccessible. This flexibility has led to innovative approaches in constructing complex heterocycles, which are often found in bioactive natural products and drug candidates.

The growing interest in 2-Bromo-1,8-naphthyridine is further underscored by its role in materials science applications. Beyond pharmaceuticals, this compound has been investigated for its potential use in organic electronics and luminescent materials. Its electron-deficient nature and ability to form stable coordination complexes with metal ions make it a candidate for developing light-emitting diodes (LEDs) and sensors.

In conclusion, 2-Bromo-1,8-naphthyridine (CAS No. 61323-17-9) is a multifaceted compound with broad applications across multiple scientific disciplines. Its structural features and reactivity make it an indispensable tool in medicinal chemistry and synthetic biology. As research continues to uncover new biological targets and synthetic strategies, the importance of this compound is expected to grow further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:61323-17-9)2-Bromo-1,8-naphthyridine
A8506
Purity:99%/99%
Quantity:1g/5g
Price ($):211.0/737.0
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